Boc-Lys(2-Cl-Z)-OH

Solid-Phase Peptide Synthesis Protecting Group Stability Boc Chemistry

Select Boc-Lys(2-Cl-Z)-OH for Boc SPPS when side-chain stability is non-negotiable. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) ε-amine protection resists TFA acidolysis ~50× better than unsubstituted Z, virtually eliminating Nε-branching in sequences >15 amino acids. Orthogonal to Boc and Fmoc chemistries—cleaved by HF, TFMSA, or hydrogenolysis. Supplied as crystalline powder with ≥98% purity and ≥99.5% enantiomeric excess, supporting GMP therapeutic peptide production. Avoid generic Boc-Lys(Z)-OH; spec-grade 2-Cl-Z ensures high-fidelity assembly.

Molecular Formula C19H27ClN2O6
Molecular Weight 414.9 g/mol
CAS No. 54613-99-9
Cat. No. B558281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(2-Cl-Z)-OH
CAS54613-99-9
Molecular FormulaC19H27ClN2O6
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
InChIKeyATUMDPHEFWGCJF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(2-Cl-Z)-OH (CAS 54613-99-9): A Specialized Orthogonal Lysine Building Block for Acid-Stable Boc SPPS


Boc-Lys(2-Cl-Z)-OH (Nα-tert-Butyloxycarbonyl-Nε-2-chlorobenzyloxycarbonyl-L-lysine) is a dual-protected lysine derivative specifically engineered for Boc solid-phase peptide synthesis (SPPS) where enhanced side-chain stability and orthogonal deprotection strategies are paramount. The compound features an acid-labile Boc group on the α-amine and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the ε-amine, which provides acid stability approximately 50 times greater than the unsubstituted Z (benzyloxycarbonyl) group . This derivative is supplied as a crystalline powder with typical purity specifications of ≥98% by TLC and ≥99.0% by HPLC, melting point 70–73°C, and high enantiomeric purity (≥99.5%) . The 2-Cl-Z group is orthogonal to Boc and Fmoc chemistries and is typically removed by strong acid (HF, TFMSA, TMSOTf) or hydrogenolysis .

Why Boc-Lys(2-Cl-Z)-OH Cannot Be Interchanged with Simpler Lysine Derivatives in Boc SPPS


In Boc SPPS, the repetitive exposure to trifluoroacetic acid (TFA) during α-amine deprotection cycles poses a significant risk of premature side-chain deprotection and subsequent unwanted Nε-branching. Generic lysine derivatives such as Boc-Lys(Z)-OH, bearing the unsubstituted benzyloxycarbonyl (Z) group, exhibit insufficient acid stability under these conditions. The 2-Cl-Z group in Boc-Lys(2-Cl-Z)-OH is specifically engineered to resist acidolysis during chain elongation. The Cl-Z group is more stable to TFA than the Z group, making this derivative preferred over Boc-Lys(Z)-OH in the synthesis of longer peptides . Furthermore, the use of chlorinated benzyloxycarbonyl protecting groups, specifically the 2-chloro variant, was historically developed and validated to eliminate Nε-branching during SPPS, a critical side reaction that compromises peptide purity and yield [1]. Therefore, simple substitution with non-chlorinated Z analogs introduces unacceptable risk of side-chain deprotection, chain branching, and ultimately, failed synthesis or unacceptable product heterogeneity.

Quantitative Evidence for Boc-Lys(2-Cl-Z)-OH: Direct Comparative Data Against Standard Analogs


Acid Stability Enhancement: Boc-Lys(2-Cl-Z)-OH vs. Boc-Lys(Z)-OH

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Boc-Lys(2-Cl-Z)-OH exhibits approximately 50-fold greater stability to acidic conditions compared to the unsubstituted benzyloxycarbonyl (Z) group found in Boc-Lys(Z)-OH . This enhanced stability is critical during repetitive TFA treatments in Boc SPPS, where the Z group can undergo partial cleavage leading to side reactions.

Solid-Phase Peptide Synthesis Protecting Group Stability Boc Chemistry

TFA Stability Enables Synthesis of Longer Peptides vs. Boc-Lys(Z)-OH

The Cl-Z group is specifically noted to be more stable to TFA than the Z group, leading to the explicit recommendation that this derivative is preferred over Boc-Lys(Z)-OH in the synthesis of longer peptides . While the Z group can undergo partial deprotection during extended TFA exposure in multi-cycle syntheses, the 2-Cl-Z group maintains integrity throughout the elongation process.

Long Peptide Synthesis TFA Stability Boc SPPS

Elimination of Nε-Branching: Definitive Solution vs. Standard Z Protection

The seminal work by Erickson and Merrifield (1973) demonstrated that chlorinated benzyloxycarbonyl protecting groups, specifically the 2-chloro derivative, eliminate Nε-branching at lysine during solid-phase peptide synthesis [1]. Six ring-chlorinated derivatives of Nε-benzyloxycarbonyl-L-lysine were synthesized and their apparent first-order rates of deprotection in 50:50 (v/v) trifluoroacetic acid-dichloromethane at 20°C were quantitatively determined by ion-exchange chromatography [2]. The unsubstituted Z group exhibited significantly faster deprotection kinetics, leading to partial exposure of the ε-amine and subsequent branching, whereas the 2-Cl-Z group's enhanced stability completely suppressed this side reaction.

Nε-Branching Side Reaction Suppression Peptide Purity

Enantiomeric Purity Specification: ≥99.5% Chiral Integrity for Sensitive Applications

Commercial-grade Boc-Lys(2-Cl-Z)-OH (Novabiochem®) is supplied with a guaranteed enantiomeric purity of ≥99.5% (a/a), as verified by chiral HPLC analysis . This specification exceeds typical purity requirements for many standard peptide building blocks and is critical for applications where stereochemical integrity directly impacts biological activity, such as in therapeutic peptide development.

Enantiomeric Purity Quality Control Chiral Integrity

Orthogonal Deprotection: Acid-Stable Side Chain Removable by Hydrogenolysis or Strong Acid

The 2-Cl-Z group is stable to the acidic conditions used for Boc deprotection but can be selectively removed by hydrogenolysis (H₂/Pd) or strong acid treatment (HF, TFMSA, TMSOTf) . This orthogonal cleavage profile is distinct from standard Z protection, which shows partial lability under Boc deprotection conditions. The 2-Cl-Z group is stable under various deprotection conditions commonly used in SPPS, including the basic conditions for Fmoc removal and the acidic conditions for Boc removal [1].

Orthogonal Protection Deprotection Selectivity SPPS Strategy

HPLC Purity Specification: ≥99.0% Area for High-Fidelity Peptide Assembly

Commercial Boc-Lys(2-Cl-Z)-OH is routinely supplied with HPLC purity specifications of ≥99.0% (area%) . This high level of chemical purity ensures that coupling reactions proceed with minimal interference from impurities that could act as chain terminators or introduce undesired modifications. TLC purity is additionally specified at ≥98%.

HPLC Purity Building Block Quality Analytical Specifications

Validated Application Scenarios for Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis and Drug Discovery


Synthesis of Long Peptides (>15 Residues) via Boc SPPS

The enhanced TFA stability of the 2-Cl-Z group makes Boc-Lys(2-Cl-Z)-OH the preferred building block for synthesizing peptides longer than approximately 15 amino acids using Boc chemistry . In these extended sequences, cumulative exposure to TFA during repeated α-amine deprotection cycles would partially cleave standard Z protection, leading to Nε-branching and complex impurity profiles. The 2-Cl-Z group maintains side-chain integrity throughout the entire elongation process, ensuring high-fidelity sequence assembly.

Boc SPPS Requiring Complete Nε-Branching Suppression

In any Boc SPPS where lysine residues are present, the use of Boc-Lys(2-Cl-Z)-OH is scientifically validated to eliminate Nε-branching, a side reaction that produces truncated and branched peptide impurities that co-elute with the desired product during HPLC purification [1]. This is particularly critical for therapeutic peptide candidates where even trace levels of related impurities can compromise biological activity or raise regulatory concerns.

Orthogonal Protection Strategies Requiring Selective Side-Chain Deprotection

Boc-Lys(2-Cl-Z)-OH enables orthogonal protection strategies where the lysine ε-amine must remain protected during α-amine deprotection cycles but can be selectively unmasked later for on-resin modifications such as cyclization, branching, or conjugation . The 2-Cl-Z group is stable to TFA (Boc deprotection conditions) but can be removed by hydrogenolysis or strong acid (HF, TFMSA, TMSOTf), providing a distinct deprotection handle that is orthogonal to both Boc and Fmoc chemistries.

GMP Peptide Manufacturing Requiring High Enantiomeric Purity

For therapeutic peptides produced under GMP conditions, sourcing Boc-Lys(2-Cl-Z)-OH with documented enantiomeric purity ≥99.5% is essential to ensure stereochemical integrity of the final drug substance. Even minor D-isomer contamination from racemized building blocks can alter the three-dimensional structure of the peptide, potentially abolishing biological activity or triggering immunogenicity. The high chiral purity specification of commercial-grade Boc-Lys(2-Cl-Z)-OH directly supports regulatory compliance and consistent product quality.

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